molecular formula C14-H17-Cl-N-O4-P-S2 B016134 Dialifos CAS No. 10311-84-9

Dialifos

Cat. No. B016134
CAS RN: 10311-84-9
M. Wt: 393.8 g/mol
InChI Key: MUMQYXACQUZOFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dialifos and related compounds involves complex chemical reactions that yield fluorinated dialkyl phosphoramidates. These compounds are synthesized by treating dialkyl phosphorochloridates with trifluoroethylamine or pentafluoropropylamine in the presence of triethylamine, resulting in the formation of fluorinated phosphoramidates with varying alkyl and fluoroalkyl groups (Timperley & Waters, 2002).

Molecular Structure Analysis

The molecular structure of Dialifos and its analogs is characterized by the presence of cyclic associates that include both anions and cations with different conformations. These structures have been elucidated through x-ray structural analysis, providing insights into the complex interactions and arrangements within these compounds (Gazaliev et al., 2004).

Chemical Reactions and Properties

Dialifos participates in various chemical reactions, including nucleophilic substitution reactions. These reactions often involve the interaction of Dialifos with electrophiles such as R3SiCl and Me2SO4, leading to the formation of ring-retaining products and derivatives. The reactivity and versatility of Dialifos in these reactions are indicative of its significant chemical properties (Wang et al., 2023).

Physical Properties Analysis

The physical properties of Dialifos, including its solubility, melting point, and boiling point, are crucial for its application in various chemical processes. These properties are determined by the compound's molecular structure and the nature of its substituents. Research focusing on the physical characteristics of similar compounds provides a foundation for understanding the behavior of Dialifos under different conditions.

Chemical Properties Analysis

The chemical properties of Dialifos, such as its reactivity with different reagents, stability under various conditions, and potential for forming complex compounds, are essential for its application in synthetic chemistry. Studies on the reactivity and stability of Dialifos derivatives highlight the compound's versatility and potential for use in a wide range of chemical reactions and processes (Hager et al., 2008).

Scientific Research Applications

  • Atmospheric Studies : The DIAL system in NASA's Earth Observing System uses spaceborne lidar technology to gather atmospheric water vapor profiles, aiding in the study of the global hydrological cycle, radiation balance, climate, and atmospheric structure (Browell, Ismail, McCormick, & Swissler, 1985).

  • Open Source Software for Chemistry : Dialifos serves as an open-source software platform for academic chemistry institutions, focusing on experiment design, data acquisition, and data management. This highlights its role in modern laboratory environments (Lütjohann, Jung, & Bräse, 2015).

  • Neurotransmitter Studies : In vivo brain dialysis, a method involving Dialifos, is used for studying the release of neurotransmitters such as dopamine and noradrenaline, crucial for understanding brain function and disorders (Westerink, Damsma, Rollema, de Vries, & Horn, 1987).

  • Analytical Chemistry Applications : Dialifos is subject to voltammetric analysis in environmental studies, particularly for determining its presence in soil samples. This highlights its role in environmental monitoring and soil chemistry (Morais, Tavares, & Delerue-Matos, 2005).

  • Agricultural Chemistry : Differential pulse polarography is used to estimate fungicides like folfet, phosmet, and dialifos in agricultural formulations, grains, and soil samples. This application is vital in ensuring the safety and effectiveness of agricultural products (Sreedhar, Reddy, Reddy, & Reddy, 1997).

Safety And Hazards

Dialifos is highly flammable and harmful if swallowed or in contact with skin . It causes serious eye irritation . It is highly toxic to honeybees and moderately toxic to birds and fish . Dialifos has a high mammalian oral toxicity .

Future Directions

As Dialifos is now considered obsolete , future directions would likely involve finding safer and more effective alternatives for pest control.

Relevant Papers

One relevant paper is “Analytical Methods for the Determination of Dialifos Residue in Agricultural Products” by W.-C. Lee, P.-C. Chang et al . The paper developed a method using gas chromatography to determine insecticide dialifos in agricultural products .

properties

IUPAC Name

2-(2-chloro-1-diethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione
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InChI

InChI=1S/C14H17ClNO4PS2/c1-3-19-21(22,20-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3
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InChI Key

MUMQYXACQUZOFP-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O
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Molecular Formula

C14H17ClNO4PS2
Record name DIALIFOR
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DSSTOX Substance ID

DTXSID0037522
Record name Dialifor
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Molecular Weight

393.8 g/mol
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Physical Description

Dialifor is a white crystalline solid, also reported as a colorless oil, colorless. Used as an insecticide and acaricide (kills beetles, ticks, mites, etc.). (EPA, 1998), White solid; May also be liquid; [HSDB] Colorless solid; [MSDSonline] Pure: White solid; Isolated technical: Brown solid; Commercial technical: Brown liquid; [INCHEM JMPR]
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Solubility

Sol in aromatic hydrocarbons, ethers, esters, ketones, Very soluble in cyclohexanone; slightly soluble in aliphatic hydrocarbons, alcohols, In acetone 760, isophorone 400, chloroform 620, xylene 570, diethyl ether 500, ethanol <10, hexane <10 (all in g/kg at 20 °C), Soluble in common organic solvents, In water, 0.18 mg/L at 25 °C
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Vapor Pressure

0.001 mmHg at 95 °F (EPA, 1998), 0.00000006 [mmHg], Vapor pressure = 133 mPa (35 °C), 6.2X10-8 mm Hg at 25 °C
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Mechanism of Action

OPs /including dialifor/ exert their neurotoxicity by binding to and phosphorylating the enzyme acetylcholinesterase in both the central (brain) and peripheral nervous systems... .. There are laboratory animal data on OPs for cholinesterase activity in plasma, red blood cell (RBC) and brain, as well as behavioral or functional neurological effects in submitted guideline studies. Measures of acetylcholinesterase inhibition in the peripheral nervous system (PNS) are very limited for the OP pesticides. As a matter of /EPA/ science policy, blood cholinesterase data (plasma and RBC) are considered appropriate surrogate measures of potential effects on PNS acetylcholinesterase activity and of potential effects on the central nervous system (CNS) when brain cholinesterase data are lacking...
Record name DIALIFOR
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Product Name

Dialifor

Color/Form

White crystalline solid; also reported as oil, COLORLESS

CAS RN

10311-84-9
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Melting Point

153 to 156 °F solid; 144 to 147 °F recrystallized from toluene and hexane (EPA, 1998), 67-69 °C /solid/; 62-64 °C when recrystallized from toluene and hexane, MP: 167-169 °C
Record name DIALIFOR
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Record name DIALIFOR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
504
Citations
S Morais, O Tavares, C Delerue‐Matos - Analytical letters, 2005 - Taylor & Francis
An extraction‐adsorptive stripping voltammetric procedure for the determination of the pesticide dialifos in soil samples using microwave‐assisted solvent extraction and a mercury film …
NY Sreedhar, PR Kumar Reddy… - Bulletin of the …, 1997 - journal.csj.jp
… behavior of folfet, phosmet, dialifos, and to determine these … , phosmet, and dialifos using differential pulse polarography on … , and dialifos in formulations, grains, and soil samples. …
Number of citations: 9 www.journal.csj.jp
WC Lee, PC Chang, SS Chou - Journal of Food and Drug …, 2000 - search.proquest.com
… to determine insecticide dialifos in agricultural products. Dialifos were extracted with acetone… Recovery studies were carried out by spiking the standard dialifos at the levels of 0.05~ 0.15…
JH Yen, YS Wang - JOURNAL-CHINESE AGRICULTURAL …, 1994 - hero.epa.gov
… The detection limits were 2 pg for dialifos, 5 pg for mephosfolan, fensulfonthion, chlorfenvinphos, fonofos, phoxim, chlorpyrifos and carbophenothion, and 20 pg for phorate, disulfoton …
Number of citations: 2 hero.epa.gov
T Nagayama - Food Hygiene and Safety Science (Shokuhin …, 1997 - jstage.jst.go.jp
… This paper deals with the translocation of three pesticides (dialifos, prothiofos and ethion) in commercial fruit (strawberries and grapefruit) during soaking for fruit wine preparation. …
Number of citations: 3 www.jstage.jst.go.jp
BF Ingram, PR Nimmo - … and Applied Entomology: The Journal of …, 1991 - search.informit.org
… Results Table 1 shows that in the 1983-84 trial, scale numbers were reduced seven weeks after treatment by all treatments except phosmet, dialifos and lime sulphur. However, winter …
Number of citations: 0 search.informit.org
I Papoutsis, M Mendonis, P Nikolaou… - Journal of forensic …, 2012 - Wiley Online Library
Anticholinesterase pesticides are widely used, and as a result they are involved in numerous acute and even fatal poisonings. The aim of this study was the development, optimization, …
FA Tarbah, H Mahler, O Temme, T Daldrup - Forensic science international, 2001 - Elsevier
… The recovery rates of OPs in freshly spiked human plasma ranged between 50% (dimethoate) and 133% (dialifos). OPs in plasma proved to be stable at −20C. Their levels decreased …
F Bayer, PCB Biodegradation… - Reviews of …, 1986 - Springer Verlag
Number of citations: 0
A Arzone, C Vidano - Apicoltore moderno, 1980
Number of citations: 0

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